

Luseogliflozin Hydrate: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Luseogliflozin**

Cat. No.: **B1675515**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **luseogliflozin** hydrate, a potent and selective second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API).

Chemical Properties

Luseogliflozin hydrate is a white to off-white crystalline powder.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

General Chemical Information

Property	Value	Reference
IUPAC Name	(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate	[2]
Chemical Formula	C ₂₃ H ₃₂ O ₇ S	[2]
Molecular Weight	452.56 g/mol	[3]
CAS Number	1152425-66-5	[3]

Physicochemical Properties

Property	Value	Reference
Melting Point	155.0-157.0°C (as 0.5 hydrate)	[1]
logP	2.28	[4]
pKa (Strongest Acidic)	12.85 (Predicted)	[4]
pKa (Strongest Basic)	-2.8 (Predicted)	[4]
Solubility	Data not available in searched documents.	

Note: Experimentally determined solubility data in various solvents (e.g., water, ethanol, methanol, DMSO) and pKa values were not available in the public domain at the time of this review. The provided pKa values are computational predictions.

Stability Profile

The stability of **luseogliflozin** hydrate is a critical attribute for its formulation, storage, and handling. While specific degradation kinetics and comprehensive stability data for **luseogliflozin** hydrate were not found in the reviewed literature, this section outlines a representative experimental protocol for forced degradation studies based on established

methods for other SGLT2 inhibitors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Representative Experimental Protocol for Forced Degradation Studies

This protocol is a general guideline and may require optimization for **luseogliflozin** hydrate specifically.

Objective: To investigate the degradation of **luseogliflozin** hydrate under various stress conditions as mandated by ICH guidelines (Q1A(R2)).

Methodology: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or High-Performance Thin-Layer Chromatography (HPTLC), would be developed and validated to separate and quantify **luseogliflozin** from its potential degradation products.

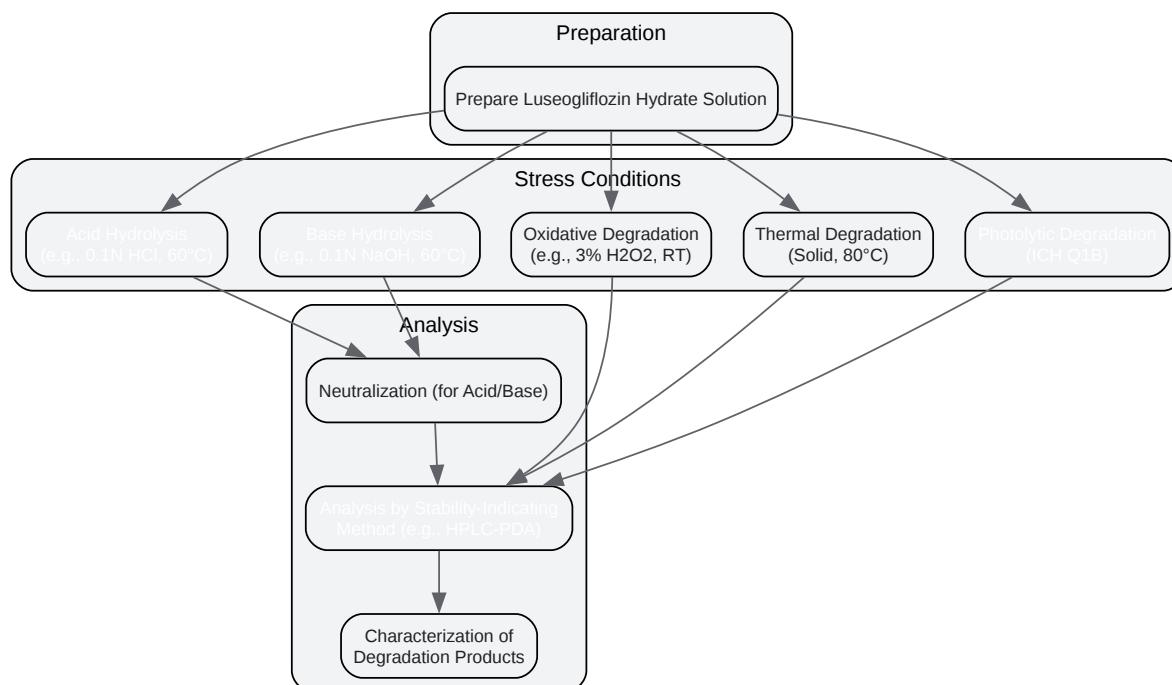
Stress Conditions:

- Acid Hydrolysis:
 - Treat a solution of **luseogliflozin** hydrate in a suitable solvent with 0.1 N HCl.
 - Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
 - Neutralize the solution before analysis.
- Base Hydrolysis:
 - Treat a solution of **luseogliflozin** hydrate with 0.1 N NaOH.
 - Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
 - Neutralize the solution before analysis.
- Oxidative Degradation:

- Treat a solution of **luseogliflozin** hydrate with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
- Store at room temperature or a slightly elevated temperature for a specified duration.
- Thermal Degradation:
 - Expose solid **luseogliflozin** hydrate powder to dry heat in a calibrated oven (e.g., 60-80°C) for an extended period.
 - Dissolve the stressed powder in a suitable solvent for analysis.
- Photostability:
 - Expose a solution of **luseogliflozin** hydrate and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
 - A control sample should be protected from light.

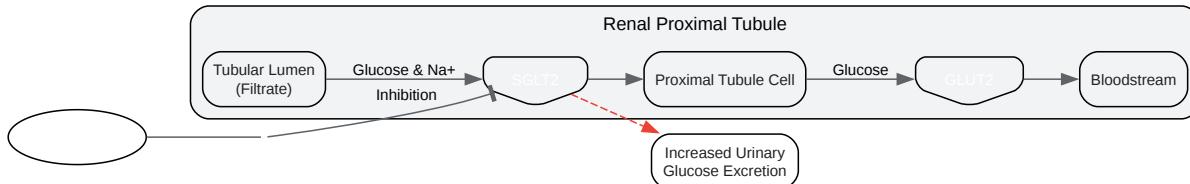
Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating method. The percentage degradation of **luseogliflozin** hydrate and the formation of any degradation products would be monitored. Peak purity analysis of the **luseogliflozin** peak is crucial to ensure that no degradation products are co-eluting.

Visualizations


Chemical Structure of Luseogliflozin

Chemical Structure of Luseogliflozin

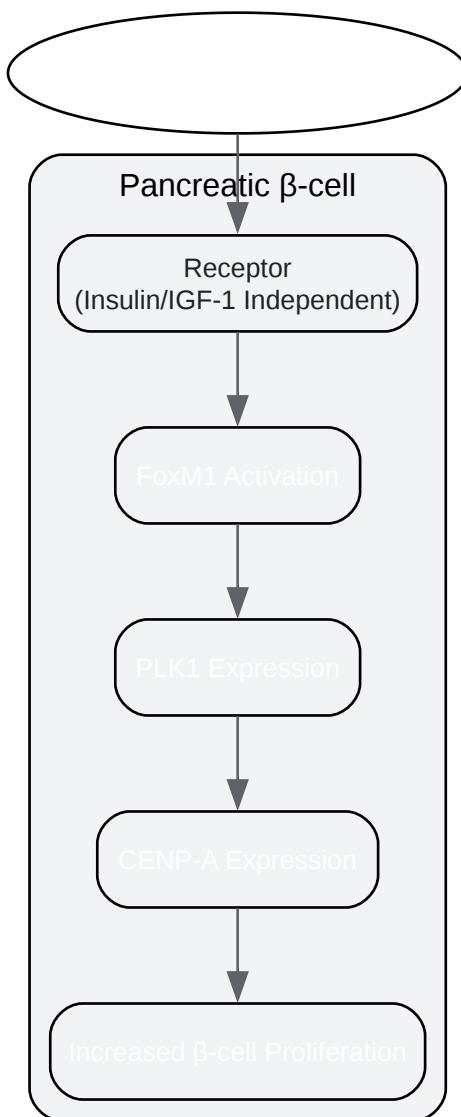
[Click to download full resolution via product page](#)


Chemical Structure of **Luseogliflozin**

Experimental Workflow for Forced Degradation Study

[Click to download full resolution via product page](#)

Forced Degradation Workflow


Signaling Pathway of SGLT2 Inhibition by Luseogliflozin

[Click to download full resolution via product page](#)

SGLT2 Inhibition by **Luseogliflozin**

Potential Intracellular Signaling Pathway Influenced by Luseogliflozin

[Click to download full resolution via product page](#)

Potential **Luseogliflozin**-Influenced Pathway

Conclusion

This technical guide has consolidated the available public information on the chemical properties and stability of **luseogliflozin** hydrate. While key identifiers and some physicochemical properties have been presented, a comprehensive experimental dataset for solubility and stability remains to be fully elucidated in publicly accessible literature. The provided experimental framework for forced degradation studies offers a starting point for researchers to establish the intrinsic stability of **luseogliflozin** hydrate. The diagrams visually summarize the compound's structure, a typical stability testing workflow, and its established

and potential mechanisms of action, providing valuable tools for professionals in the field of drug development. Further research is warranted to fill the existing data gaps and to fully characterize the degradation pathways of this important SGLT2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LUSEOGLIFLOZIN – All About Drugs [allfordrugs.com]
- 2. Luseogliflozin hydrate | C23H32O7S | CID 56928196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Luseogliflozin hydrate Datasheet DC Chemicals [dcchemicals.com]
- 4. JP7168133B1 - Oral film formulation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Luseogliflozin Hydrate: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675515#luseogliflozin-hydrate-chemical-properties-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com